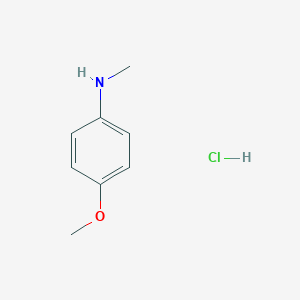
4-Methoxy-N-methylaniline hydrochloride
Descripción general
Descripción
4-Methoxy-N-methylaniline, also known as N-Methyl-4-anisidine, is a chemical compound used in laboratory settings . It is a beige solid with a low melting point . It is also described as crystals or a brick red liquid .
Synthesis Analysis
The synthesis of 4-Methoxy-N-methylaniline involves several stages. In one stage, 4-methoxy-aniline reacts with hydrogen chloride and sodium nitrite in water for 1.75 hours under cooling conditions . In the second stage, the reaction occurs with hydrogen chloride and tin (II) chloride in water at 0 degrees Celsius for 0.5 hours .Molecular Structure Analysis
The molecular formula of 4-Methoxy-N-methylaniline is C8H11NO . Its molecular weight is 137.1790 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving 4-Methoxy-N-methylaniline include the reaction with hydrogen chloride and sodium nitrite in water, followed by a reaction with hydrogen chloride and tin (II) chloride in water .Physical And Chemical Properties Analysis
4-Methoxy-N-methylaniline is a solid with a low melting point of 33 - 36 °C / 91.4 - 96.8 °F . It has a boiling point range of 135 - 136 °C / 275 - 276.8 °F at 19 mmHg .Aplicaciones Científicas De Investigación
Catalysis in Hydroaminoalkylation
- 4-Methoxy-N-methylaniline has been studied for its reactivity in hydroaminoalkylation reactions, catalyzed by tantalum complexes with N,O-chelating ligands. It is more reactive than N-methylaniline in these reactions, indicating its potential utility in organic synthesis (Garcia et al., 2013).
Synthesis of Antibacterial Compounds
- The compound has been used in synthesizing 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which show potent antibacterial activity against Gram-positive bacteria and are competitive inhibitors of bacterial DNA polymerase IIIC (Zhi et al., 2005).
Photoelectrochemical Studies
- Substituted polyanilines, including poly(4-methoxy-N-methylaniline), have been investigated for their photoelectrochemical properties. This research contributes to the understanding of the electrochemical behavior of these polymers, which is valuable in materials science (Kilmartin & Wright, 1999).
Chemical Reactions and Synthesis
- 4-Methoxy-N-methylaniline is used in various chemical reactions and syntheses, such as in the preparation of quinol N-acyl- and quinol ether imines via anodic oxidation, indicating its versatility in organic chemistry (Swenton et al., 1993).
Electrosynthesis in Microreactors
- The electrochemical synthesis of 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal using 4-methoxy-N-methylaniline has been studied in a microreactor setup. This research is significant for organic electrosynthesis and the development of efficient chemical production methods (Attour et al., 2008).
Polyaniline Doping
- Research on the use of 4-methoxy-N-methylaniline for doping polyaniline has been conducted. This is relevant in the development of conductive polymers, which have applications in electronics and materials science (Amarnath & Palaniappan, 2005).
Safety And Hazards
Direcciones Futuras
The future directions of 4-Methoxy-N-methylaniline research could involve the exploration of its potential uses in organic synthesis. For instance, formamides, which are closely related to 4-Methoxy-N-methylaniline, represent an abundant class of compounds in organic synthesis . They can be made efficiently by the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts . This process is considered an atom-efficient and green alternative, with either H2 or H2O as sole by-products .
Propiedades
IUPAC Name |
4-methoxy-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-9-7-3-5-8(10-2)6-4-7;/h3-6,9H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORHJDKIZPGLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595579 | |
| Record name | 4-Methoxy-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-methylaniline hydrochloride | |
CAS RN |
10541-33-0 | |
| Record name | 4-Methoxy-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



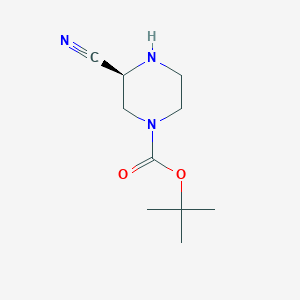
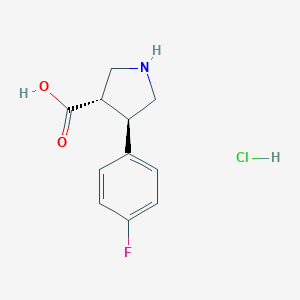




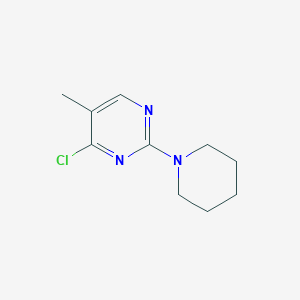


![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)
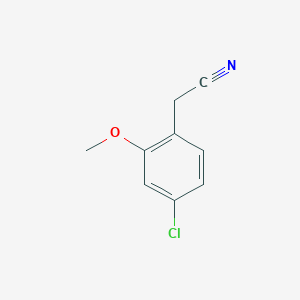
![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)